N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Alkylation: The benzodiazole core is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-phenylacetyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
- N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(1H-1,3-Benzodiazol-2-yl)-2-phenylacetamide
Uniqueness
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl group and phenylacetamide moiety contribute to its unique properties compared to other benzodiazole derivatives.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O/c1-18(25-23(28)16-19-10-4-2-5-11-19)24-26-21-14-8-9-15-22(21)27(24)17-20-12-6-3-7-13-20/h2-15,18H,16-17H2,1H3,(H,25,28) |
InChI Key |
LAFSAINANIHXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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